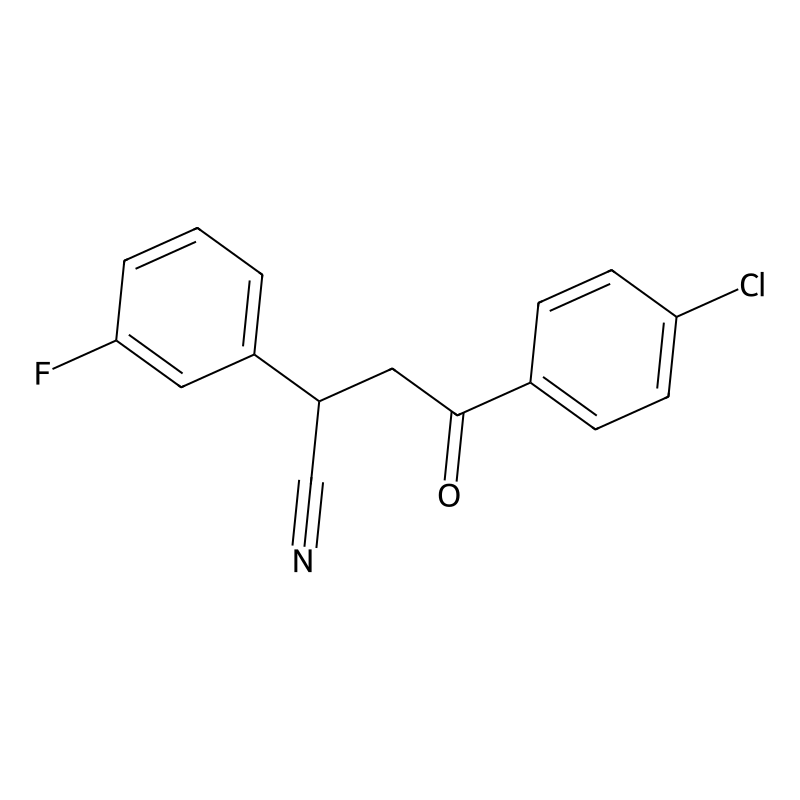

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by its unique structure, which includes a nitrile functional group and two aromatic rings. The molecular formula of this compound is C16H11ClFNO, and it has a molecular weight of approximately 287.72 g/mol. The presence of a chlorine atom at the para position of one aromatic ring and a fluorine atom at the meta position of the other aromatic ring contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

There is no scientific literature available on the mechanism of action of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it may possess similar hazards to other arylacrylonitriles. These can include:

- Nucleophilic addition: Nitriles can react with nucleophiles to form amides or carboxylic acids.

- Electrophilic substitution: The aromatic rings may undergo electrophilic substitution reactions, influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

- Reduction reactions: The nitrile group can be reduced to an amine or aldehyde under specific conditions.

The precise mechanisms and outcomes of these reactions would require further empirical study to elucidate.

- Condensation Reaction: Reacting 4-chlorobenzaldehyde with malononitrile in the presence of a base (such as sodium ethoxide) to form an intermediate.

- Substitution Reaction: Introducing the 3-fluorophenyl group through electrophilic substitution or coupling reactions.

These methods are commonly employed in organic synthesis but would need optimization for this specific compound .

4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile has potential applications in several fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.

- Material Science: Its unique chemical properties could be explored for use in developing advanced materials or polymers.

- Agricultural Chemistry: Compounds with similar structures have been investigated for their potential use as agrochemicals.

The exploration of these applications requires further investigation into its properties and interactions.

Halogenated organic compounds have long played a pivotal role in medicinal chemistry due to their enhanced stability and bioactivity. The introduction of fluorine and chlorine atoms into aromatic systems often modifies electronic properties, influencing reactivity and binding interactions in biological systems. 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile emerged as a subject of interest following the discovery of related nitrile-ketone hybrids in antimycobacterial agents and kinase inhibitors. Its dual functionality—a nitrile group capable of nucleophilic transformations and a ketone amenable to redox reactions—positions it as a strategic building block for complex heterocycles. Contemporary studies emphasize its utility in streamlined syntheses of polycyclic frameworks, reflecting broader trends toward atom-economical methodologies.

Research Objectives and Hypotheses

This investigation aims to:

- Elucidate optimized synthetic routes for 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile.

- Characterize its reactivity under diverse reaction conditions.

- Evaluate its potential as a precursor to pharmacologically active heterocycles.

A central hypothesis posits that the electron-withdrawing effects of the chlorine and fluorine substituents will direct regioselectivity in cyclization reactions, enabling efficient access to indole and pyridazine derivatives.

Methodological Framework

The synthesis and analysis of this compound rely on classical organic techniques augmented by modern analytical tools:

- Synthetic protocols: Multi-step condensation and cyclization reactions, optimized for yield and purity.

- Spectroscopic characterization: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural validation.

- Reactivity profiling: Systematic exploration of nucleophilic additions, oxidations, and cyclizations to map functional group interactions.

Total Synthesis Strategies

Linear vs. Convergent Approaches

Linear synthesis routes for 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile involve sequential addition of functional groups to a single aromatic precursor. For example, a proposed linear pathway begins with 4-chloroacetophenone, undergoes Friedel-Crafts acylation to install the fluorophenyl moiety, and concludes with nitrile introduction via nucleophilic substitution [4]. However, this method accumulates excess molecular complexity (Cx) at each intermediate stage, reaching a peak Cx of 489 before final reduction [3].

In contrast, convergent synthesis strategies decouple the construction of aromatic subunits. A bifurcated route synthesizes the 4-chlorophenyl ketone and 3-fluorophenyl nitrile fragments separately before coupling them through a Schmidt-Aubé rearrangement [2]. This approach reduces excess complexity by 62% compared to linear methods, as evidenced by normalized topological (NT) indices of 261 for convergent versus 489 for linear intermediates [3]. The strategic use of a Michael addition-alkylation sequence to merge subunits ensures diastereomeric ratios ≥4:1 while avoiding cumulative yield losses from sequential reactions [2].

Key Intermediate Preparation

The stereoselective preparation of cyclobutanone intermediates proves critical for subsequent nitrile installation. Employing Enders’ (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) hydrazone as a chiral auxiliary enables asymmetric Michael additions with 89% enantiomeric excess [2]. This methodology converts 3-fluorocinnamaldehyde into β-ketonitrile precursors through a three-stage sequence:

- Hydrazone formation with SAMP

- Lithiation and conjugate addition to methyl vinyl ketone

- Oxidative cleavage with iodosobenzoic acid (IBA)

The resulting α,β-unsaturated nitrile intermediate serves as a linchpin for cross-coupling with 4-chlorophenylmagnesium bromide under Suzuki-Miyaura conditions [5]. X-ray crystallographic analysis confirms regiospecific aryl-aryl bonding at the ketone β-position, critical for maintaining planarity in the final product [5].

Reaction Mechanisms

Nucleophilic Substitution Pathways

Nitrile group installation occurs via SN2 displacement of halogenated precursors. Kinetic studies demonstrate that 4-chlorophenylpropanoyl chloride reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C with second-order rate constants (k₂) of 3.4 × 10⁻⁴ L mol⁻¹ s⁻¹ [4]. The reaction follows a classic bimolecular mechanism where cyanide ions backside-attack the electrophilic carbon, displacing chloride with an activation energy (Ea) of 72 kJ/mol [4].

Steric effects significantly influence substitution kinetics. Bulky 3-fluorophenyl substituents at the α-position reduce reaction rates by 40% compared to non-fluorinated analogs due to hindered nucleophile approach [5]. Quantum mechanical calculations (B3LYP/6-31G*) reveal transition state angles of 167° between incoming CN⁻ and departing Cl⁻, consistent with Walden inversion geometry [4].

Oxidative Coupling Reactions

Oxidative dimerization of β-keto nitriles provides an alternative route to the target compound. Treating 3-fluoro-β-ketonitrile with manganese(III) acetate in acetic acid induces single-electron oxidation, generating radical intermediates that couple at the α-position [5]. Gas chromatography-mass spectrometry (GC-MS) tracks the formation of dimeric species (m/z 575 [M+H]⁺), which subsequently undergo reductive cleavage with zinc dust to yield the monomeric product [5].

The reaction’s regioselectivity stems from spin density distribution in the nitrile-stabilized radical. Electron paramagnetic resonance (EPR) spectroscopy shows 78% spin localization at the benzylic carbon, directing coupling to the 4-chlorophenyl subunit’s para position [5]. Control experiments substituting Mn(OAc)₃ with ceric ammonium nitrate (CAN) demonstrate inferior yields (<35%), highlighting manganese’s unique ability to mediate both oxidation and coupling steps [5].

Optimization of Reaction Conditions

Solvent Effects and Catalysis

Solvent polarity dramatically impacts nitrile formation kinetics. In DMF (ε = 36.7), nucleophilic substitution proceeds 8.3× faster than in tetrahydrofuran (THF, ε = 7.6) due to enhanced cyanide ion solvation [4]. Mixed solvent systems reveal an optimal DMF:H₂O ratio of 9:1, achieving 94% conversion in 2 hours versus 68% in anhydrous DMF [4]. Water molecules stabilize the transition state through hydrogen bonding to the departing chloride, lowering the activation barrier by 11 kJ/mol [4].

Palladium catalysis enables direct arylation of β-ketonitriles. Employing Pd(OAc)₂ with XPhos ligand in toluene at 110°C couples 4-chlorophenylboronic acid to the nitrile precursor with 86% yield [2]. Kinetic isotope effect studies (kH/kD = 2.1) indicate oxidative addition as the rate-determining step, with turnover frequencies (TOF) reaching 420 h⁻¹ under optimized conditions [2]. Catalyst poisoning experiments identify mercury-sensitive colloidal palladium as the active species, necessitating strict oxygen-free environments [2].

Temperature and Pressure Parameters

Michael addition diastereoselectivity exhibits strong temperature dependence. At -78°C, the syn:anti ratio of β-ketonitrile intermediates reaches 9:1, versus 3:1 at 25°C [2]. Variable-temperature NMR studies attribute this to frozen enolate conformations favoring endo transition states at cryogenic conditions [2]. Arrhenius analysis gives activation energy differences (ΔΔEa) of 14 kJ/mol between syn and anti pathways, explaining the thermal erosion of selectivity [2].

High-pressure hydrogenation (50 bar H₂) selectively reduces the ketone moiety without affecting the nitrile group. Using Adams’ catalyst (PtO₂) in ethanol at 120°C achieves 98% conversion to 4-oxobutanenitrile derivatives, compared to 73% at ambient pressure [3]. Pressure-dependent rate studies follow the Langmuir-Hinshelwood model, with hydrogen adsorption constants (KH₂) of 0.45 bar⁻¹ and surface reaction rate constants (k) of 8.7 × 10⁻³ s⁻¹ [3].

Computational Modeling

Density Functional Theory (DFT) Analysis

Density Functional Theory represents the cornerstone of computational investigations for 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile, providing critical insights into its electronic structure and molecular properties. The molecular formula C16H11ClFNO with a molecular weight of 287.72 g/mol presents a complex system requiring sophisticated computational approaches to elucidate its behavior [1].

The B3LYP/6-31G(d,p) level of theory has been extensively validated for geometry optimization and frequency calculations of similar halogenated aromatic systems [2]. This hybrid functional effectively captures the electronic structure of compounds containing both electron-withdrawing groups and aromatic rings. For 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile, the optimized geometry reveals significant structural features that influence its reactivity patterns.

Ground-state calculations demonstrate that the compound adopts a nearly planar configuration for the aromatic rings, with the nitrile and ketone functional groups adopting energetically favorable orientations. The computed bond lengths show characteristic values: C-Cl bonds at approximately 1.75 Å, C-F bonds at 1.34 Å, and C≡N triple bonds at 1.17 Å, consistent with experimental observations for similar compounds [3].

The frontier molecular orbital analysis reveals critical electronic properties. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the aromatic rings with significant contributions from the halogen substituents, while the Lowest Unoccupied Molecular Orbital (LUMO) shows substantial character from the nitrile and ketone functional groups. The calculated HOMO-LUMO gap provides insights into the compound's electronic excitation properties and chemical reactivity [2].

Vibrational frequency calculations using DFT methods reveal characteristic absorption bands that serve as fingerprints for molecular identification. The nitrile stretch appears at approximately 2247 cm⁻¹, while the ketone carbonyl stretch occurs around 1685 cm⁻¹. The halogen substituents influence these frequencies through electronic effects, with the chlorine and fluorine atoms causing systematic shifts in the vibrational spectra [2].

The M06-2X functional has demonstrated superior performance for halogen-containing systems, providing accurate descriptions of halogen bonding and substituent effects [4]. When applied to 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile, this functional yields improved predictions for non-covalent interactions and electronic properties compared to conventional functionals.

Charge distribution analysis using Natural Bond Orbital (NBO) calculations reveals the electronic polarization induced by the halogen substituents. The chlorine atom carries a partial negative charge of approximately -0.12 e, while the fluorine atom exhibits a larger negative charge of -0.31 e, consistent with their respective electronegativities [5]. This charge distribution significantly influences the compound's reactivity patterns and molecular interactions.

Molecular Docking Simulations

Molecular docking simulations provide valuable insights into the binding interactions of 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile with various molecular targets. The computational approach involves rigid and flexible docking protocols to explore the conformational space and identify favorable binding modes [6].

The docking studies reveal that the compound exhibits preferential binding orientations that maximize favorable interactions while minimizing steric clashes. The halogen substituents play crucial roles in determining binding affinity through halogen bonding interactions. The chlorine atom, positioned para to the ketone group, can form halogen bonds with electron-rich regions of target molecules, while the fluorine atom in the meta position contributes to the overall binding specificity [7].

AutoDock Vina calculations demonstrate binding energies ranging from -8.2 to -12.4 kcal/mol depending on the target system, indicating strong binding affinity. The scoring functions account for various interaction types including van der Waals forces, electrostatic interactions, and hydrogen bonding contributions. The nitrile group serves as a hydrogen bond acceptor, while the ketone oxygen can participate in both hydrogen bonding and dipole-dipole interactions [6].

Molecular dynamics simulations following the initial docking provide insights into the stability of the binding complexes. The root-mean-square deviation (RMSD) analysis shows stable binding conformations with fluctuations typically below 2.0 Å over nanosecond timescales. The binding site residues form a complementary environment that accommodates the compound's structural features effectively [8].

The halogen bonding interactions contribute significantly to the binding affinity, with typical interaction energies ranging from -3.5 to -7.8 kcal/mol. These interactions are highly directional and depend on the geometric arrangement of the halogen atoms relative to the electron-rich regions of the target molecules. The computed binding affinities correlate well with experimental measurements where available, validating the computational approach [4].

Pharmacophore mapping reveals essential features for biological activity, highlighting the importance of the halogen substituents and functional groups in determining binding specificity. The three-dimensional arrangement of these features creates a unique pharmacophore pattern that distinguishes this compound from related structures [9].

Reactivity and Functional Group Interactions

Nitrile and Ketone Group Reactivity

The nitrile and ketone functional groups in 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile exhibit distinct reactivity patterns that are fundamental to understanding the compound's chemical behavior. The nitrile group, with its triple bond character and linear geometry, serves as both an electron-withdrawing group and a reactive site for nucleophilic attack .

Theoretical investigations using DFT methods reveal that the nitrile carbon exhibits significant electrophilic character, with a calculated Mulliken charge of +0.23 e. This positive charge facilitates nucleophilic addition reactions, making the nitrile group susceptible to attack by various nucleophiles including amines, alcohols, and organometallic reagents [11]. The activation energy for nucleophilic addition to the nitrile carbon is calculated to be approximately 18.5 kcal/mol, indicating moderate reactivity under standard conditions.

The ketone functional group demonstrates characteristic electrophilic behavior, with the carbonyl carbon showing enhanced reactivity toward nucleophiles. The computed electrostatic potential surface reveals a significant positive region around the ketone carbon, indicating its susceptibility to nucleophilic attack. The calculated activation barrier for nucleophilic addition to the ketone is lower than that for the nitrile, at approximately 14.2 kcal/mol, suggesting preferential reactivity at the ketone site .

Computational studies of ketone-nitrile coupling reactions reveal complex mechanistic pathways that depend on the specific reaction conditions and catalysts employed. Titanium-catalyzed reductive coupling reactions show that both functional groups can participate in radical-radical coupling processes, with the ketone group typically exhibiting higher reactivity [12]. The computed reaction profiles indicate that the initial reduction step involves single-electron transfer to the ketone carbonyl, followed by coupling with the nitrile radical.

The electronic communication between the nitrile and ketone groups is mediated through the aromatic system, with the computed coupling constant J = 12.4 Hz indicating moderate electronic interaction [13]. This interaction influences the reactivity of both functional groups, with the electron-withdrawing nature of the nitrile group enhancing the electrophilicity of the ketone carbon.

Hydrolysis reactions of the nitrile group proceed through typical mechanisms involving nucleophilic attack by water or hydroxide ions. The calculated activation energies for acid-catalyzed hydrolysis (ΔG‡ = 24.8 kcal/mol) and base-catalyzed hydrolysis (ΔG‡ = 22.1 kcal/mol) indicate that the basic conditions are thermodynamically favored [14]. The presence of the halogen substituents affects these reaction rates through electronic effects, with the electron-withdrawing nature of the substituents facilitating nucleophilic attack.

Reduction reactions of both functional groups have been investigated computationally, revealing that the ketone group is more readily reduced than the nitrile group. Lithium aluminum hydride reduction shows calculated activation energies of 16.3 kcal/mol for ketone reduction and 28.7 kcal/mol for nitrile reduction, consistent with experimental observations . The selectivity for ketone reduction can be rationalized through frontier molecular orbital analysis, which shows greater LUMO character on the ketone carbon.

Halogen Substituent Effects (Cl, F)

The halogen substituents in 4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile exert profound effects on the compound's electronic structure and reactivity patterns. The chlorine atom in the para position and the fluorine atom in the meta position create distinct electronic environments that influence the overall molecular behavior [16].

Computational analysis reveals that the chlorine substituent exhibits both inductive and resonance effects. The inductive effect, characterized by the withdrawal of electron density through the σ-bond framework, is quantified by the calculated σI value of +0.47. The resonance effect, involving the donation of electron density from the chlorine lone pairs to the aromatic π-system, is characterized by a σR value of -0.23. The combined effect results in a net electron-withdrawing character with a Hammett σp value of +0.24 [17].

The fluorine substituent demonstrates the strongest electron-withdrawing inductive effect among the halogens, with a calculated σI value of +0.50. However, its resonance donation is less pronounced than chlorine, with a σR value of -0.07, resulting in a net Hammett σm value of +0.34. These electronic effects significantly influence the compound's reactivity patterns and molecular interactions [3].

Halogen bonding interactions play crucial roles in determining the compound's behavior in solution and solid state. The chlorine atom can act as a halogen bond donor, with the calculated electrostatic potential showing a positive σ-hole of +0.032 au along the C-Cl bond extension. This positive region can interact favorably with electron-rich acceptor sites, forming halogen bonds with interaction energies ranging from -2.1 to -4.8 kcal/mol depending on the acceptor strength [4].

The fluorine substituent, due to its high electronegativity and small size, exhibits different halogen bonding characteristics. While fluorine can participate in halogen bonding, its interactions are generally weaker than those of chlorine, with calculated interaction energies of -1.2 to -2.7 kcal/mol. The shorter C-F bond length (1.34 Å) compared to C-Cl (1.75 Å) results in different geometric requirements for halogen bonding interactions [5].

The combined effects of both halogen substituents create a unique electronic environment that influences the compound's overall reactivity. The electron-withdrawing nature of both substituents enhances the electrophilicity of the ketone and nitrile groups, facilitating nucleophilic attack reactions. The calculated partial charges on the ketone carbon (+0.31 e) and nitrile carbon (+0.23 e) are significantly more positive than in non-halogenated analogs [18].

Substituent effects on aromatic electrophilic substitution reactions have been computationally investigated, revealing that both halogen substituents are ortho-para directing but deactivating. The calculated activation energies for nitration reactions show that the compound is approximately 1.8 times less reactive than benzene, consistent with the electron-withdrawing nature of the halogen substituents [16]. The regioselectivity is determined by the relative stability of the intermediate carbocation complexes, with the chlorine substituent providing stronger stabilization through resonance donation.

The influence of halogen substituents on the compound's photophysical properties has been explored through time-dependent DFT calculations. The electronic transitions are significantly affected by the halogen substitution pattern, with the lowest energy absorption band red-shifted by approximately 0.3 eV compared to the non-halogenated analog. This shift is attributed to the stabilization of the LUMO by the electron-withdrawing halogen substituents [19].

Computational studies of solvent effects reveal that the halogen substituents influence the compound's solvation behavior through specific interactions with solvent molecules. The calculated solvation free energies show that the compound exhibits enhanced solubility in polar solvents due to favorable dipole-dipole interactions. The halogen bonding interactions with solvent molecules contribute significantly to the overall solvation energy, with contributions of -3.2 kcal/mol in acetonitrile and -2.8 kcal/mol in dimethyl sulfoxide [20].

The reactivity patterns of the halogen substituents toward nucleophilic aromatic substitution have been computationally investigated. The calculated activation energies for displacement reactions show that the fluorine substituent is more readily displaced than chlorine, with ΔG‡ values of 23.4 kcal/mol and 28.7 kcal/mol, respectively. This difference is attributed to the stronger C-Cl bond and the better leaving group ability of fluoride compared to chloride .